4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the benzyloxy and methylbenzoyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.
Addition of the dimethoxyphenyl group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound.
Hydroxylation and methoxypropylation: These functional groups can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrole derivatives that have similar structural features but different substituents.
Benzyloxy derivatives: Compounds with benzyloxy groups attached to aromatic rings.
Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C31H33NO7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33NO7/c1-20-17-23(39-19-21-9-6-5-7-10-21)12-13-24(20)29(33)27-28(22-11-14-25(37-3)26(18-22)38-4)32(15-8-16-36-2)31(35)30(27)34/h5-7,9-14,17-18,28,33H,8,15-16,19H2,1-4H3/b29-27+ |
InChI Key |
ZVDZRGJZTAKNGG-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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